N-Cyclohexyl-3,11-DI(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-3,11-DI(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide is a complex organic compound with a unique structure that includes cyclohexyl, furyl, and dibenzo diazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3,11-DI(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo diazepine core, followed by the introduction of the furyl groups and the cyclohexyl moiety. Common reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, and various organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-3,11-DI(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: The furyl groups can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furyl groups can yield furanones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
N-Cyclohexyl-3,11-DI(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with unique properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3,11-DI(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-3-(5-phenyl-2-furyl)acrylamide: Similar structure with a phenyl group instead of the dibenzo diazepine core.
11-(4-Chlorophenyl)-3-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide: Similar core structure with different substituents.
Uniqueness
N-Cyclohexyl-3,11-DI(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide is unique due to its combination of cyclohexyl, furyl, and dibenzo diazepine moieties, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C28H29N3O4 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-cyclohexyl-6,9-bis(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C28H29N3O4/c32-23-17-18(24-12-6-14-34-24)16-21-26(23)27(25-13-7-15-35-25)31(22-11-5-4-10-20(22)30-21)28(33)29-19-8-2-1-3-9-19/h4-7,10-15,18-19,27,30H,1-3,8-9,16-17H2,(H,29,33) |
InChI Key |
CWOAFZZHSOOWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.